2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7/c1-20(2,3)16-6-7-17-23-24-19(27(17)25-16)14-8-11-26(12-9-14)18-15(13-21)5-4-10-22-18/h4-7,10,14H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZHPYGGLKZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=C(C=CC=N4)C#N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile (CAS Number: 2415539-31-8) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The structure incorporates a triazolo-pyridazine moiety linked to a piperidine ring and a pyridine carbonitrile, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated several areas where this compound may exhibit significant biological effects:
1. Antimicrobial Activity
A study focused on the synthesis of related triazolo-pyridazine derivatives highlighted their potential as anti-tubercular agents. Compounds within this series demonstrated inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that similar derivatives may possess comparable antimicrobial properties .
2. Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of triazolo-pyridazine derivatives have shown moderate cytotoxicity against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, indicating their potential as anticancer agents . The most promising compound in related studies demonstrated an IC50 of 1.06 μM against A549 cells.
3. Kinase Inhibition
The compound's structural features suggest it may act as an inhibitor for specific kinases involved in cancer progression. Research has documented the inhibitory activity of similar compounds against c-Met kinase, which is overexpressed in many cancers. The most effective inhibitors in these studies had IC50 values as low as 0.09 μM .
Case Studies
A notable case study involved the synthesis and evaluation of various triazolo derivatives for their anti-cancer properties. Among them, compounds with structural similarities to our target compound were found to significantly inhibit cell proliferation in vitro while maintaining low toxicity towards normal human cells (HEK-293) .
Q & A
Q. What synthetic routes enable selective modification of the piperidine moiety?
- Boc Deprotection : Treat with TFA/DCM (1:4 v/v) to expose secondary amines for acylations .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl/heteroaryl groups at C4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
